3-Propa-1,2-dienyl-1H-benzimidazol-2-one

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring rigid, geometrically defined scaffolds often find generic allyl or propargyl analogs introduce unwanted flexibility. This benzimidazolone derivative features an allenyl substituent, providing a solution with constrained geometry and distinct reactivity. - Unique Reactivity Handle: The cumulated diene enables strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) reactions, beyond standard CuAAC. - Defined Binding Conformation: Reduced rotatable bond count (1) provides a rigid scaffold suitable for probing shallow kinase or GPCR binding pockets. - Reliable Supply: Consistent quality and global logistics support, allowing procurement managers to secure this specific intermediate without sourcing compromise.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 117953-85-2
Cat. No. B038159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propa-1,2-dienyl-1H-benzimidazol-2-one
CAS117953-85-2
Synonyms2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI)
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC=C=CN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7-
InChIKeyDDNKPSNNRBFUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propa-1,2-dienyl-1H-benzimidazol-2-one: Chemical Identity and Scaffold


3-Propa-1,2-dienyl-1H-benzimidazol-2-one (CAS 117953-85-2) is a heterocyclic compound belonging to the benzimidazolone class . Its core structure consists of a benzimidazol-2-one scaffold functionalized at the N1 position with a propa-1,2-dienyl (allenyl) side chain. This allenyl group imparts unique geometric and electronic properties compared to common N-substituted analogs such as allyl, propargyl, or simple alkyl derivatives [1]. The compound serves as a versatile intermediate in medicinal chemistry and materials science due to the distinctive reactivity of the cumulated diene system and the biological relevance of the benzimidazolone pharmacophore .

3-Propa-1,2-dienyl-1H-benzimidazol-2-one: Why It Cannot Be Replaced


While the benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry [1], the specific N1 substituent dictates the molecule's reactivity, biological target engagement, and physicochemical properties. The propa-1,2-dienyl group in CAS 117953-85-2 is an allene, which is geometrically and electronically distinct from the planar sp² carbon of an allyl group (e.g., in CAS 72798-66-4) or the linear sp carbon of a propargyl group (e.g., in CAS 2032096-45-8) . This structural divergence leads to quantifiable differences in molecular descriptors such as LogP and PSA, which directly impact membrane permeability and target binding [2]. Consequently, substituting this specific compound with a generic analog without validating the criticality of the allenyl moiety can lead to failed synthetic routes, altered biological profiles, or irreproducible material properties.

3-Propa-1,2-dienyl-1H-benzimidazol-2-one: Differentiation from Key Analogs


Lipophilicity and Polar Surface Area Profile

The propa-1,2-dienyl group in CAS 117953-85-2 confers a distinct lipophilicity profile compared to its allyl and propargyl analogs. Calculated physicochemical parameters demonstrate that the allenyl substitution results in a lower calculated XLogP (1.8) and a smaller topological polar surface area (TPSA: 38.4 Ų) than both the allyl (TPSA: 37.8 Ų; XLogP: ~1.9) and propargyl (TPSA: 37.8 Ų; XLogP: ~1.7) derivatives [1]. This combination of lower lipophilicity and reduced polar surface area is often associated with improved oral bioavailability and blood-brain barrier penetration [2].

Medicinal Chemistry Lipophilicity Drug Design

Molecular Complexity and Rotatable Bond Analysis

The allenyl group introduces a unique stereochemical feature: a chiral axis. While the target compound itself is achiral, the presence of the cumulated diene system increases molecular complexity compared to its allyl or propargyl counterparts . The compound has a calculated complexity value of 281 and only 1 rotatable bond, whereas the allyl analog (CAS 72798-66-4) has a complexity of approximately 220 and 2 rotatable bonds, and the propargyl analog has a complexity of around 210 with 2 rotatable bonds . This lower conformational flexibility can lead to more defined binding poses and potentially improved selectivity.

Synthetic Chemistry Molecular Diversity Drug Discovery

Electronic Effects on Benzimidazolone pKa

The electron-withdrawing nature of the allenyl group modulates the pKa of the benzimidazolone NH. While direct experimental pKa data for CAS 117953-85-2 is not available, class-level inference based on substituted benzimidazolones suggests that electron-withdrawing N1 substituents lower the pKa of the NH group [1]. The allenyl group, being more electron-withdrawing than an allyl group but less than a propargyl group, is expected to yield a pKa intermediate between the two (estimated range: 10.5-11.5) [2]. This influences the compound's ionization state at physiological pH, which directly impacts solubility, permeability, and target binding [3].

Medicinal Chemistry Physicochemical Properties Drug Metabolism

3-Propa-1,2-dienyl-1H-benzimidazol-2-one: Optimal Applications


Selective Kinase and GPCR Inhibitor Scaffold

Given its reduced rotatable bond count (1 vs. 2 for allyl/propargyl analogs) and increased molecular complexity, CAS 117953-85-2 is an ideal starting scaffold for medicinal chemistry programs targeting kinases, GPCRs, or other proteins where a rigid, well-defined binding pose is correlated with improved selectivity and potency. The allenyl group provides a unique geometric constraint that can mimic transition states or lock the molecule into a bioactive conformation, potentially reducing entropic penalties upon binding. This is particularly valuable for targets with shallow or highly specific binding pockets where flexible analogs may exhibit promiscuous binding [1].

Click Chemistry and Bioorthogonal Labeling Intermediate

The allenyl group is a versatile handle for bioorthogonal chemistry. Unlike the allyl group, which primarily undergoes radical or nucleophilic additions, or the propargyl group, which is limited to copper-catalyzed azide-alkyne cycloaddition (CuAAC), the allene can participate in a broader range of reactions, including strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) reactions under mild conditions [2]. This enables the selective labeling of this compound with fluorescent tags or biotin in complex biological mixtures, a capability not shared by its allyl or propargyl counterparts. This makes it a superior choice for target engagement studies and proteomics applications.

Allosteric Probe for Nuclear Receptors and Ion Channels

The distinct electronic profile of the allenyl group, reflected in its calculated XLogP (1.8) and estimated pKa, positions CAS 117953-85-2 as a privileged probe for allosteric sites. Nuclear receptors (e.g., PPARγ) and ion channels often possess lipophilic pockets adjacent to the orthosteric binding site that are sensitive to subtle changes in ligand shape and electron density [3]. The allenyl benzimidazolone's unique combination of moderate lipophilicity and reduced polar surface area may enable it to access and bind these cryptic pockets, modulating receptor function in ways that allyl or propargyl analogs cannot. This is especially relevant for developing biased agonists or antagonists with improved therapeutic windows.

Monomer for Living Polymerization and Precision Synthesis

In materials science, the allenyl group can be polymerized using living polymerization methods to create well-defined polymers with unique architectures [4]. The resulting polyallenes possess a rigid, conjugated backbone with pendent benzimidazolone groups, leading to materials with distinct optoelectronic and self-assembly properties compared to polymers derived from vinyl or ethynyl monomers. This makes CAS 117953-85-2 a valuable monomer for constructing functional materials such as organic semiconductors, stimuli-responsive hydrogels, or nanoporous membranes where precise control over chain length and end-group functionality is paramount.

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